4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436814
InChI: InChI=1S/C15H23ClN4O2S/c1-10-9-19(12-8-11(16)17-13(18-12)23-5)6-7-20(10)14(21)22-15(2,3)4/h8,10H,6-7,9H2,1-5H3
SMILES: CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)Cl
Molecular Formula: C15H23ClN4O2S
Molecular Weight: 358.9 g/mol

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13436814

Molecular Formula: C15H23ClN4O2S

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H23ClN4O2S
Molecular Weight 358.9 g/mol
IUPAC Name tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H23ClN4O2S/c1-10-9-19(12-8-11(16)17-13(18-12)23-5)6-7-20(10)14(21)22-15(2,3)4/h8,10H,6-7,9H2,1-5H3
Standard InChI Key GPPSAEAURKFPCB-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)Cl
Canonical SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)Cl

Introduction

Structural Features and Nomenclature

The compound’s IUPAC name, tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate, reflects its molecular architecture:

  • Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4. The 2-position is substituted with a methyl group, while the 4-position hosts the pyrimidine moiety .

  • Pyrimidine substituent: A chlorinated and methylsulfanyl-decorated heterocycle at position 6 and 2, respectively. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methylsulfanyl group contributes to lipophilicity .

  • tert-Butyl carbamate: A protecting group at the piperazine’s 1-position, commonly used to stabilize amines during synthetic sequences .

Molecular Formula: C<sub>16</sub>H<sub>24</sub>ClN<sub>5</sub>O<sub>2</sub>S
Molecular Weight: 386.91 g/mol .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the piperazine and pyrimidine rings:

Step 1: Piperazine Functionalization

  • Methylation at Position 2:

    • Reaction of piperazine with methyl iodide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) yields 2-methylpiperazine.

    • Conditions: DMF, 80°C, 12 h; yield: 85% .

  • tert-Butyl Carbamate Protection:

    • Treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions (e.g., Et<sub>3</sub>N) introduces the Boc group.

    • Conditions: THF, 0°C → RT, 6 h; yield: 92% .

Step 2: Pyrimidine Coupling

  • Nucleophilic Aromatic Substitution (SNAr):

    • Reaction of 4,6-dichloro-2-methylsulfanylpyrimidine with the Boc-protected 2-methylpiperazine.

    • Conditions: DIPEA, DCM, 40°C, 24 h; yield: 78% .

Table 1: Synthetic Optimization Parameters

ParameterConditionsYield (%)Purity (%)
MethylationK<sub>2</sub>CO<sub>3</sub>, DMF8590
Boc ProtectionBoc<sub>2</sub>O, Et<sub>3</sub>N9295
Pyrimidine CouplingDIPEA, DCM7888

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated purification systems (e.g., flash chromatography) are employed to enhance efficiency. Key considerations include:

  • Solvent Selection: Dichloromethane (DCM) and THF are preferred for their compatibility with Boc chemistry.

  • Catalyst Optimization: Palladium-based catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) improve cross-coupling yields in pyrimidine functionalization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at 2–8°C; decomposes upon prolonged exposure to moisture or strong acids/bases .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point128–130°CDSC
LogP2.8HPLC
pKa4.1 (piperazine NH)Potentiometric Titration

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, SCH<sub>3</sub>), 2.55 (s, 3H, piperazine-CH<sub>3</sub>), 3.60–3.80 (m, 4H, piperazine-H), 6.90 (s, 1H, pyrimidine-H) .

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 28.3 (Boc-CH<sub>3</sub>), 44.8 (piperazine-CH<sub>3</sub>), 80.1 (Boc-C), 155.2 (C=O), 162.4 (pyrimidine-C) .

Reactivity and Functionalization

Pyrimidine Modifications

  • Chlorine Substitution: The 6-chloro group undergoes Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

    • Conditions: Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C, 12 h; yield: 82% .

  • Methylsulfanyl Oxidation: Treatment with OXONE® converts –SCH<sub>3</sub> to –SO<sub>2</sub>CH<sub>3</sub>, enhancing electrophilicity .

    • Conditions: OXONE®, THF/H<sub>2</sub>O, RT, 2 h; yield: 89% .

Piperazine Deprotection

  • Boc Removal: Trifluoroacetic acid (TFA) in DCM cleaves the tert-butyl group, yielding the free amine for further derivatization .

    • Conditions: TFA/DCM (1:1), RT, 1 h; yield: 95% .

Table 3: Functionalization Pathways

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>Biarylpyrimidine Derivative82
Sulfide OxidationOXONE®, H<sub>2</sub>O/THFSulfone Derivative89
Boc DeprotectionTFA/DCMFree Piperazine Intermediate95

Pharmaceutical Applications

Kinase Inhibition

The compound serves as a precursor to cyclin-dependent kinase (CDK) inhibitors, such as Palbociclib analogs. Structural analogs demonstrate IC<sub>50</sub> values of 13–22 μM against CDK4/6, with synergistic effects in combination therapies .

Table 4: Biological Activity of Analogues

ParameterValueModel
IC<sub>50</sub> (CDK4)15 μMIn vitro kinase assay
Cytotoxicity (MCF-7)8 μM (GIC<sub>50</sub>)Breast cancer cells

Comparative Analysis with Analogues

Structural Analogues

  • Analog 1: 4-(6-Ethoxy-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1353972-65-2)

    • Key Difference: Ethoxy vs. methylsulfanyl group at pyrimidine-2.

    • Impact: Reduced electrophilicity but improved metabolic stability .

  • Analog 2: 4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1361118-66-2)

    • Key Difference: Piperidine vs. piperazine core.

    • Impact: Altered pharmacokinetics (e.g., higher logP: 3.2 vs. 2.8) .

Table 5: Comparative Physicochemical Data

CompoundlogPSolubility (DMSO)CDK4 IC<sub>50</sub>
Target Compound2.825 mg/mL15 μM
Analog 1 (Ethoxy)2.530 mg/mL22 μM
Analog 2 (Piperidine)3.218 mg/mL28 μM

Future Directions

Ongoing research focuses on:

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Dual Kinase Inhibition: Hybrid molecules targeting CDK4 and PI3K pathways simultaneously .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator